Ethyl 5-bromothiazole-4-carboxylate
Overview
Description
Ethyl 5-bromothiazole-4-carboxylate is an organic compound with the molecular formula C6H6BrNO2S . It is commonly used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of Ethyl 5-bromothiazole-4-carboxylate involves the reaction of 5-bromothiazole with ethyl chloroacetate, forming an intermediate. This intermediate then undergoes hydrolysis to yield the final product . More detailed synthesis processes can be found in relevant scientific literature .Molecular Structure Analysis
The molecular structure of Ethyl 5-bromothiazole-4-carboxylate consists of a thiazole ring substituted with a bromine atom at the 5-position and an ethyl carboxylate group at the 4-position . Detailed structural information can be obtained from crystallographic studies .Chemical Reactions Analysis
Ethyl 5-bromothiazole-4-carboxylate can participate in various chemical reactions. For instance, it can be used as a reactant in the synthesis of other compounds . The specific reactions it undergoes can depend on the conditions and the presence of other reactants .Physical And Chemical Properties Analysis
Ethyl 5-bromothiazole-4-carboxylate has a molecular weight of 236.09 . It has a melting point of 75-79 ºC, a boiling point of 289 ºC, and a density of 1.654 . It also has a refractive index of 1.57 .Scientific Research Applications
Antimicrobial Evaluation
- Scientific Field : Medicinal Chemistry
- Application Summary : Ethyl 5-bromothiazole-4-carboxylate is used as a starting material for the synthesis of diverse range of heterocyclic analogues with promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
- Methods of Application : Eight compounds were synthesized and characterized by FTIR and NMR (1H and 13C). Evaluation of antibacterial potential against multi-drug resistant clinical isolates was performed and minimum inhibitory concentration (MIC) values were determined. Antifungal activity was also performed .
- Results : The synthesized compounds showed moderate to significant antibacterial and antifungal potential. It is clear from the binding affinities that compounds having hydroxyl group substituted on benzene ring possess strong binding affinity as compared to other analogues .
Corrosion Inhibition
- Scientific Field : Material Science
- Application Summary : Ethyl 5-bromothiazole-4-carboxylate is used as a corrosion inhibitor. It forms a film layer on the surface of the metal, which prevents or reduces corrosion .
- Methods of Application : The compound is applied to the metal surface, where it forms a protective film layer .
- Results : The compound effectively contributes to the creation of a film layer on copper’s surface by adsorption this act as inhibitor on surface of metal, which prevents or reduces corrosion .
Pharmaceutical Intermediate
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Ethyl 5-bromothiazole-4-carboxylate is used as an intermediate in pharmaceutical synthesis .
- Methods of Application : The compound is used in various chemical reactions to produce different pharmaceutical products .
- Results : The compound is miscible in water and should be stored away from strong oxidizing agents .
Synthesis of Heterocyclic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl 5-bromothiazole-4-carboxylate is used as a starting material for the synthesis of a diverse range of heterocyclic analogues .
- Methods of Application : The compound is used in various chemical reactions to produce different heterocyclic compounds .
- Results : The synthesized compounds have shown promising therapeutic roles as antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory & analgesic agents .
Synthesis of Pharmaceutical Products
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Ethyl 5-bromothiazole-4-carboxylate is used as an intermediate in the synthesis of pharmaceutical products .
- Methods of Application : The compound is used in various chemical reactions to produce different pharmaceutical products .
- Results : The compound is miscible in water and should be stored away from strong oxidizing agents .
Synthesis of Other Organic Compounds
- Scientific Field : Organic Chemistry
- Application Summary : Ethyl 5-bromothiazole-4-carboxylate is used as a starting material for the synthesis of a diverse range of organic compounds .
- Methods of Application : The compound is used in various chemical reactions to produce different organic compounds .
- Results : The synthesized compounds have shown promising roles in various fields .
Safety And Hazards
Future Directions
As an organic synthesis intermediate, Ethyl 5-bromothiazole-4-carboxylate has potential applications in various fields, including pharmaceuticals and agriculture . Its future directions will likely be influenced by advancements in these fields and the discovery of new synthesis methods and applications.
properties
IUPAC Name |
ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNO2S/c1-2-10-6(9)4-5(7)11-3-8-4/h3H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKZGUSXVOYLZTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50494091 | |
Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-bromothiazole-4-carboxylate | |
CAS RN |
61830-23-7 | |
Record name | Ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50494091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 5-bromo-1,3-thiazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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